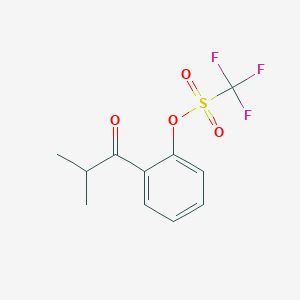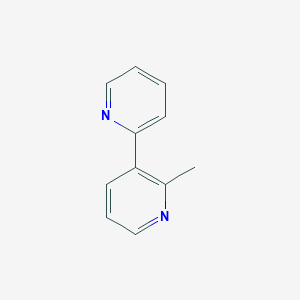
2'-Methyl-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-2,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which employs aryl zinc halides and suitable coupling partners . This method is favored for its high yield and mild reaction conditions. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, are also used to prepare bipyridine derivatives .
Industrial Production Methods: Industrial production of 2’-Methyl-2,3’-bipyridine often involves large-scale coupling reactions using palladium catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems have improved the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-2,3’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyridine rings, which can coordinate with metal centers .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2’-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing into its use in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the synthesis of advanced materials, such as photosensitizers and catalysts.
Mechanism of Action
The mechanism of action of 2’-Methyl-2,3’-bipyridine primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For instance, in medicinal chemistry, its complexes with copper have shown potential as antitumor agents by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely studied ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of viologens and other electrochemical materials.
3,3’-Bipyridine: Less common but still significant in certain specialized applications.
Uniqueness: 2’-Methyl-2,3’-bipyridine is unique due to the presence of the methyl group at the 2’ position, which can influence its electronic properties and reactivity.
Properties
CAS No. |
646534-79-4 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h2-8H,1H3 |
InChI Key |
AJURFCUYHMTAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




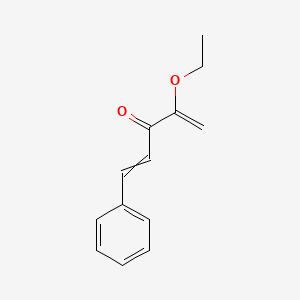
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
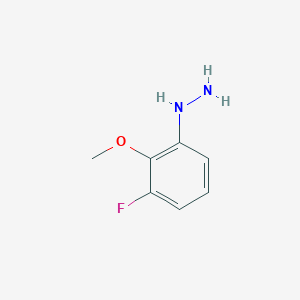


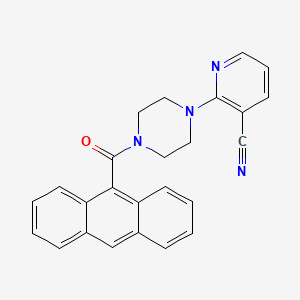


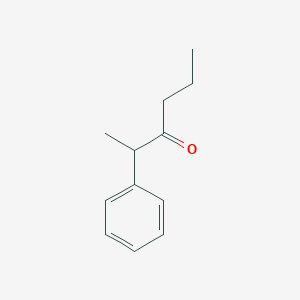
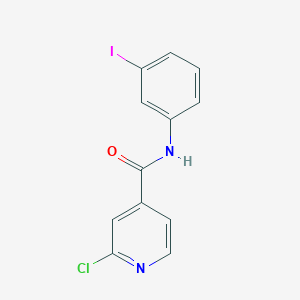
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
